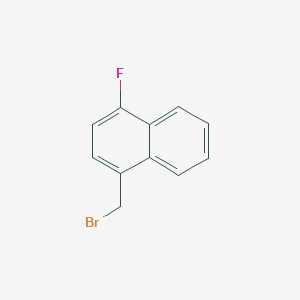

1-(Bromomethyl)-4-fluoronaphthalene

Vue d'ensemble

Description

1-(Bromomethyl)-4-fluoronaphthalene is a brominated derivative of naphthalene. It is employed as an intermediate for organic synthesis and pharmaceutical . The molecule consists of a naphthalene ring substituted with a bromomethyl group .

Synthesis Analysis

The synthesis of brominated derivatives can involve different strategies. For instance, the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N to give products in excellent yields within about 3 seconds .Molecular Structure Analysis

The molecular structure of brominated derivatives has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . The conformational preferences of brominated derivatives, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods, suggesting that the bromine prefers an axial position .Chemical Reactions Analysis

Brominated derivatives can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted derivatives shows strong proximity effects, which influence the outcome of synthetic transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of brominated derivatives are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers.Applications De Recherche Scientifique

Organic Synthesis Intermediates

1-(Bromomethyl)-4-fluoronaphthalene: is widely used as an intermediate in organic synthesis . Its bromomethyl group acts as a versatile handle that can be utilized to introduce various substituents onto the naphthalene ring, enabling the synthesis of a diverse range of organic compounds.

Pharmaceutical Research

In pharmaceutical research, this compound serves as a building block for the synthesis of drug molecules . Its structural motif is found in several bioactive compounds, and modifications to the naphthalene core can lead to new therapeutic agents.

Mécanisme D'action

Target of Action

Brominated compounds like “1-(Bromomethyl)-4-fluoronaphthalene” often target proteins or enzymes in biological systems. They can bind to these targets and modify their function .

Mode of Action

The bromine atom in “1-(Bromomethyl)-4-fluoronaphthalene” can form a covalent bond with an amino acid residue in the target protein, leading to a change in the protein’s function .

Biochemical Pathways

The exact biochemical pathways affected by “1-(Bromomethyl)-4-fluoronaphthalene” would depend on its specific targets. Brominated compounds can participate in various biochemical reactions, including substitution and elimination reactions .

Pharmacokinetics

Brominated compounds are generally lipophilic and can be absorbed through the skin, lungs, and gastrointestinal tract .

Result of Action

The molecular and cellular effects of “1-(Bromomethyl)-4-fluoronaphthalene” would depend on its specific targets and the changes it induces in their function. These effects could range from changes in cell signaling to cytotoxic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of “1-(Bromomethyl)-4-fluoronaphthalene”. For example, the reactivity of brominated compounds can be influenced by the pH of the environment .

Propriétés

IUPAC Name |

1-(bromomethyl)-4-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTIVILDAFJORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508838 | |

| Record name | 1-(Bromomethyl)-4-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6905-05-1 | |

| Record name | 1-(Bromomethyl)-4-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

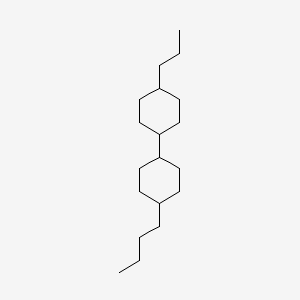

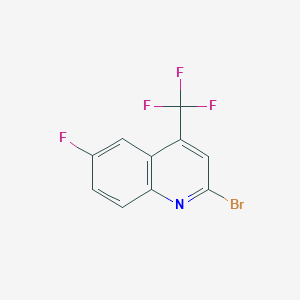

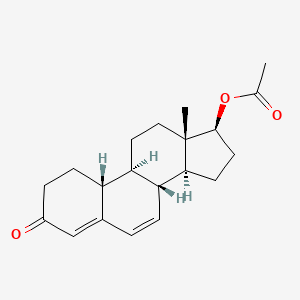

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)

![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)

![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)

![Hexahydro-oxazolo[3,4-a]pyridin-3-one](/img/structure/B1337961.png)